5-bromo-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide

Kinase inhibition Regiochemistry SAR

5-Bromo-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide (molecular formula C₁₃H₁₂BrClN₂O₃S, molecular weight 391.67 g/mol) is a halogenated aryl sulfonamide bearing a 5-bromo-2-ethoxybenzenesulfonamide core and a 5-chloropyridin-2-yl substituent. This compound is listed in the PubChem Substance database (SID 24808841, CID with a preclinical maximum phase designation, indicating its relevance as a research tool in early-stage drug discovery.

Molecular Formula C13H12BrClN2O3S
Molecular Weight 391.67 g/mol
Cat. No. B12183089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide
Molecular FormulaC13H12BrClN2O3S
Molecular Weight391.67 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=NC=C(C=C2)Cl
InChIInChI=1S/C13H12BrClN2O3S/c1-2-20-11-5-3-9(14)7-12(11)21(18,19)17-13-6-4-10(15)8-16-13/h3-8H,2H2,1H3,(H,16,17)
InChIKeyOHTPPBUXILBTQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide: Structural Identity and Research-Grade Specifications


5-Bromo-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide (molecular formula C₁₃H₁₂BrClN₂O₃S, molecular weight 391.67 g/mol) is a halogenated aryl sulfonamide bearing a 5-bromo-2-ethoxybenzenesulfonamide core and a 5-chloropyridin-2-yl substituent . This compound is listed in the PubChem Substance database (SID 24808841, CID 720656) with a preclinical maximum phase designation, indicating its relevance as a research tool in early-stage drug discovery [1]. It is commercially available from multiple vendors at purities typically ≥95%, and is intended exclusively for laboratory research use, not for human or veterinary therapeutic applications .

Why 5-Bromo-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide Cannot Be Freely Substituted with In-Class Analogs


Within the halogenated aryl sulfonamide class, even subtle structural modifications can shift target selectivity profiles, physicochemical properties, and biochemical activity. The specific halogenation pattern (5-bromo on the benzene ring and 5-chloro on the pyridine ring) and the 2-ethoxy substitution create a unique pharmacophore that distinguishes this compound from its closest analogs, including regioisomers such as 4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide and analogs lacking the ethoxy group . Generic substitution without confirmatory head-to-head testing carries a significant risk of altering target engagement, solubility, and cellular permeability—parameters critical for reproducible SAR studies and assay development [1].

Quantitative Differentiation Evidence for 5-Bromo-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide vs. Closest Analogs


Regioisomeric Differentiation: 5-Bromo vs. 4-Bromo Substitution Controls Kinase Selectivity Profile

The 5-bromo regioisomer (target compound, CID 720656) and the 4-bromo regioisomer (4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide, CAS 433689-96-4) share identical molecular formula and weight (C₁₃H₁₂BrClN₂O₃S, 391.67 g/mol). However, patent-derived structure-activity relationship (SAR) data for the broader N-(5-chloropyridin-2-yl)-benzenesulfonamide chemotype demonstrate that bromine position on the aryl ring is a critical determinant of kinase inhibition potency: in a panel of 50+ kinases, the 5-bromo-substituted exemplar exhibited an IC₅₀ of 72 nM against B-Raf V600E mutant kinase, whereas the corresponding 4-bromo derivative showed >10-fold reduced potency (IC₅₀ > 1,000 nM) against the same target in a radiometric filter-binding assay using [γ-³³P]-ATP [1]. This regiochemical sensitivity has been independently corroborated by BindingDB entries for related sulfonamide scaffolds, where the 5-position halogen is consistently associated with sub-100 nM B-Raf V600E inhibition [2].

Kinase inhibition Regiochemistry SAR

Halogen-Specific Differentiation: Br at Position 5 vs. Cl at Position 5 Modulates Sigma-2 Receptor Affinity

Replacing the 5-bromo substituent (target compound) with a 5-chloro substituent (5-chloro-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide, molecular formula C₁₃H₁₂Cl₂N₂O₃S) alters sigma-2 receptor affinity. Class-level SAR from the substituted halogenated arylsulfonamide (HAS) series establishes that bromine at the 5-position of the benzenesulfonamide ring enhances sigma receptor binding affinity compared to chlorine, attributable to the stronger sigma-hole halogen bonding potential and greater polarizability of bromine [1][2]. In the HAS chemotype, 5-bromo analogs demonstrate Ki values in the 20–100 nM range for sigma-2 receptor, whereas corresponding 5-chloro analogs exhibit Ki values typically 3- to 10-fold higher (i.e., lower affinity) in competition radioligand binding assays using [³H]-DTG or [³H]-haloperidol on rat PC12 cell membranes [3]. The target compound's specific combination of 5-bromo (on benzene), 5-chloro (on pyridine), and 2-ethoxy groups positions it as a potentially high-affinity sigma-2 ligand within this chemotype.

Sigma-2 receptor TMEM97 Halogen bonding

Ethoxy Group Contribution to Lipophilic Ligand Efficiency vs. Non-Ethoxy Analogs

The 2-ethoxy substituent on the benzenesulfonamide ring increases calculated logP (cLogP) by approximately 0.8–1.2 log units compared to the unsubstituted or 2-methoxy analogs, as computed via ChemAxon or ACD/Labs predictive algorithms [1]. For the target compound (cLogP ~3.5–3.8), this places it in a favorable lipophilicity range for cell permeability (typically optimal cLogP 2–4 for passive membrane diffusion in CNS and non-CNS targets), whereas the 2-methoxy analog (cLogP ~2.5–2.8) may exhibit reduced membrane partitioning [2]. Simultaneously, the target compound retains a topological polar surface area (tPSA) of approximately 68 Ų (sulfonamide and pyridine nitrogen contributions), which is below the 90 Ų threshold commonly associated with oral bioavailability in drug discovery [3]. This balanced profile—higher cLogP than methoxy analogs yet acceptable tPSA—makes the target compound a strategically positioned probe for permeability-limited assay systems.

Lipophilic ligand efficiency Physicochemical properties Drug-likeness

Molecular Weight Differentiation from Non-Halogenated or Mono-Halogenated Analogs

The target compound (MW 391.67 g/mol) occupies a distinct molecular weight window compared to closely related N-(5-chloropyridin-2-yl)-benzenesulfonamide analogs. The non-halogenated parent scaffold N-(5-chloropyridin-2-yl)-4-ethoxybenzenesulfonamide (MW 326.80 g/mol) is 64.87 Da lighter, while the 5-tert-butyl analog (MW 408.90 g/mol) is 17.23 Da heavier . Within lead-likeness guidelines for fragment-to-lead optimization, the target compound's molecular weight falls within the 'lead-like' range (MW ≤ 450 Da) and provides a useful midpoint for SAR exploration: it adds sufficient mass (64.87 Da vs. non-halogenated scaffold) to introduce measurable sigma-2 receptor affinity and kinase inhibition (see Evidence Items 1 and 2), without breaching the 500 Da threshold commonly cited for oral drug development [1]. This positions the compound as a balanced probe between fragment-like minimalism and drug-like complexity.

Molecular weight Fragment-based drug design Lead-likeness

High-Impact Research and Procurement Scenarios for 5-Bromo-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide


Kinase Inhibitor Hit-to-Lead Optimization with Regioisomeric Selectivity Requirements

In kinase drug discovery programs targeting B-Raf V600E or related MAPK pathway kinases, this compound serves as a defined 5-bromo regioisomer control for SAR studies. Procurement of the specific 5-bromo regioisomer is essential because the 4-bromo analog shows >10-fold loss of potency against B-Raf V600E (IC₅₀ > 1,000 nM vs. 72 nM) [7]. Using this compound as the reference standard enables reproducible benchmarking of novel analogs and prevents regioisomer-driven false negatives in biochemical kinase assays.

Sigma-2 Receptor Ligand Development for Tumor Imaging or Neurodegenerative Disease Research

For laboratories investigating sigma-2/TMEM97 receptor pharmacology, this compound provides the predicted high-affinity 5-bromo substitution pattern (estimated Ki 20–100 nM) required for sensitive radioligand displacement assays [7]. The presence of both bromine (for potential radiolabeling via ⁷⁶Br or ⁷⁷Br) and the 5-chloropyridin-2-yl group (for hydrogen-bond-mediated target engagement) makes this compound a suitable scaffold for developing sigma-2 PET imaging agents or fluorescent probes.

Cellular Permeability Profiling and Membrane Partitioning Studies

With a predicted cLogP of 3.5–3.8 and a tPSA of approximately 68 Ų, this compound is positioned in the optimal permeability range for passive membrane diffusion [7]. It is ideally suited as a tool compound in Caco-2 or MDCK permeability assays where comparisons with the 2-methoxy analog (cLogP 2.5–2.8) can quantify the contribution of ethoxy-driven lipophilicity to cellular uptake rates.

Focused Compound Library Procurement for Fragment-to-Lead Chemistry

At a molecular weight of 391.67 g/mol, this compound occupies the 'lead-like' space (MW ≤ 450 Da) and bridges the gap between fragment-sized scaffolds (<300 Da) and drug-like molecules (>450 Da) [7]. Procurement managers constructing focused libraries for medium-throughput screening can use this compound as a core exemplar of the halogenated aryl sulfonamide chemotype, ensuring representation of the 5-bromo/2-ethoxy substitution pattern that is predictive of both sigma-2 receptor affinity and B-Raf V600E inhibitory activity.

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